Cyclothialidine

Vue d'ensemble

Description

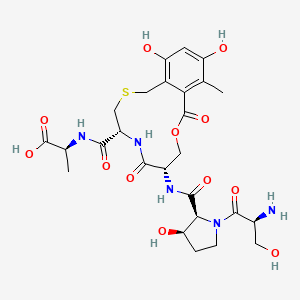

La cyclothialidine est un inhibiteur puissant de la gyrase de l'ADN isolé de la bactérie Streptomyces filipinensis. Elle appartient à une nouvelle classe de produits naturels caractérisés par un cycle lactonique unique à 12 chaînons intégré dans une chaîne pentapeptidique . Malgré son activité inhibitrice puissante contre la gyrase de l'ADN, la this compound présente une activité inhibitrice de la croissance limitée contre les cellules bactériennes intactes en raison de la faible perméation de la membrane cytoplasmique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la cyclothialidine implique une voie de synthèse flexible conçue pour permettre la préparation de divers analogues. L'analyse rétrosynthétique suggère que l'intermédiaire lactonique bicyclique est un intermédiaire clé polyvalent, permettant d'autres variations dans les chaînes latérales peptidiques . La voie de synthèse générale implique la formation du cycle lactonique à 12 chaînons suivie de l'intégration de la chaîne pentapeptidique .

Méthodes de production industrielle : La this compound est principalement produite par fermentation microbienne à l'aide de Streptomyces filipinensis. Le bouillon de fermentation est analysé pour la présence de this compound, qui est ensuite isolée et purifiée à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La cyclothialidine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent modifier le cycle lactonique ou les chaînes latérales peptidiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle lactonique ou les chaînes latérales peptidiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les chlorures d'acyle.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, réduits et substitués de la this compound, qui sont souvent évalués pour leur activité inhibitrice de la gyrase de l'ADN .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'activité ATPase de la sous-unité B de la gyrase de l'ADN. Elle inhibe de manière compétitive la liaison de l'ATP à la gyrase, empêchant ainsi le superenroulement de l'ADN nécessaire à la réplication bactérienne . La liaison de la this compound à la gyrase de l'ADN est antagonisée par l'ATP, ce qui indique qu'elle interfère avec l'activité ATPase .

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

Cyclothialidine is characterized by a 12-membered lactone ring integrated into a pentapeptide chain, distinguishing it from other known inhibitors. Its mechanism involves competitive inhibition of the ATPase activity of the B subunit of DNA gyrase, crucial for bacterial DNA replication and transcription . This inhibition is significant because it allows this compound to remain effective against strains resistant to other gyrase inhibitors like novobiocin .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness was quantified in terms of half-maximal inhibitory concentration (IC50), revealing that this compound has a notably low IC50 value of 0.03 µg/ml, outperforming other antibiotics such as novobiocin and norfloxacin .

Table 1: Comparative IC50 Values of DNA Gyrase Inhibitors

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

Research Applications

- Antibacterial Research : this compound serves as a lead compound for developing new antibacterial agents targeting DNA gyrase. Its ability to inhibit both Escherichia coli and various Gram-positive species suggests potential for broader applications in treating bacterial infections resistant to conventional therapies .

- Structural Biology : The crystal structures of this compound complexes with DNA gyrase have provided insights into ligand binding mechanisms, aiding in the design of novel gyrase inhibitors . Understanding these interactions is crucial for developing more effective drugs with fewer side effects.

- Pharmacological Studies : Research has demonstrated that this compound can inhibit DNA replication initiated from the origin of replication (oriC) in E. coli, further establishing its role as a potent inhibitor in bacterial systems .

Case Studies

- Inhibition Profile : A study investigated this compound's action against various bacterial strains, highlighting its superior efficacy compared to traditional antibiotics. It was shown to effectively disrupt the DNA supercoiling reaction essential for bacterial survival .

- Resistance Mechanisms : Research into mutant strains of E. coli revealed that this compound could maintain its inhibitory effects even when resistance mechanisms were present, suggesting its potential as a treatment option against resistant infections .

Mécanisme D'action

Cyclothialidine exerts its effects by inhibiting the ATPase activity of the B subunit of DNA gyrase. It competitively inhibits the binding of ATP to the gyrase, thereby preventing the supercoiling of DNA necessary for bacterial replication . This compound’s binding to DNA gyrase is antagonized by ATP, indicating that it interferes with the ATPase activity .

Comparaison Avec Des Composés Similaires

La cyclothialidine est comparée à d'autres inhibiteurs de la gyrase de l'ADN, tels que :

Coumarines : Comme la this compound, les coumarines inhibent l'activité ATPase de la gyrase de l'ADN, mais elles ont des caractéristiques structurelles différentes.

Aminocoumarines : Ces composés inhibent également la gyrase de l'ADN en bloquant la liaison de l'ATP, mais ils diffèrent par leur structure chimique et leurs sites de liaison.

La particularité de la this compound réside dans son inhibition spécifique de l'activité ATPase de la sous-unité B de la gyrase de l'ADN, ce qui en fait un outil précieux pour l'étude de l'inhibition de la gyrase de l'ADN et le développement de nouveaux agents antibactériens .

Propriétés

Numéro CAS |

147214-63-9 |

|---|---|

Formule moléculaire |

C26H35N5O12S |

Poids moléculaire |

641.6 g/mol |

Nom IUPAC |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1 |

Clé InChI |

HMHQWJDFNVJCHA-ZPGBQQFCSA-N |

SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

SMILES isomérique |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |

SMILES canonique |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyclothialidine; Ro 09-1437; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.